molecular formula C23H22N6O3S B3201348 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1019103-54-8

3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B3201348
CAS RN: 1019103-54-8
M. Wt: 462.5 g/mol
InChI Key: GJCACSLXICRJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor works by inhibiting the activity of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, which is a serine/threonine kinase that is involved in the regulation of various cellular processes. 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is involved in the phosphorylation of various substrates, including glycogen synthase, tau protein, and beta-catenin. Inhibition of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine leads to the dephosphorylation of these substrates, which can have various effects on cellular processes such as glycogen metabolism, gene expression, and cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor can have various biochemical and physiological effects. Inhibition of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to improve insulin sensitivity in diabetes by increasing glucose uptake and glycogen synthesis. 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor has also been shown to have neuroprotective effects in Alzheimer's disease by reducing tau phosphorylation and beta-amyloid accumulation. In addition, 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor in lab experiments include its specificity for 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, which allows for the selective inhibition of this kinase. 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor also has a well-defined mechanism of action, which makes it easier to study its effects on cellular processes. The limitations of using 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor in lab experiments include its potential off-target effects, which can lead to unintended consequences. In addition, the use of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor in lab experiments requires careful consideration of the concentration and exposure time to avoid potential toxicity.

Future Directions

There are several future directions for the study of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor. One potential direction is the development of more specific 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitors that can target the different isoforms of this kinase. Another potential direction is the investigation of the role of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine in other diseases such as Parkinson's disease and schizophrenia. In addition, the use of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor in combination with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of more efficient and cost-effective synthesis methods for 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor could facilitate its widespread use in scientific research.
Conclusion
In conclusion, 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, also known as 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this chemical compound have been discussed in this paper. Further research on 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor could lead to the development of new therapies for various diseases.

Scientific Research Applications

3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, diabetes, and cancer. Studies have shown that 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor can inhibit the activity of glycogen synthase kinase-3 (3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine), which is involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell proliferation. Inhibition of 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to have neuroprotective effects in Alzheimer's disease and to improve insulin sensitivity in diabetes. 3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine inhibitor has also been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.

properties

IUPAC Name

3-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O3S/c30-33(31,21-9-7-20(8-10-21)32-19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCACSLXICRJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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